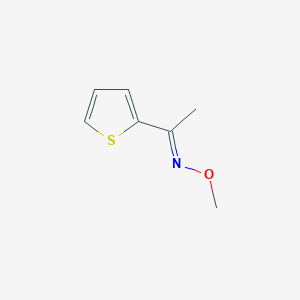

2-Acetylthiophene O-methyloxime

Übersicht

Beschreibung

2-Acetylthiophene O-methyloxime is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of 2-acetylthiophene derivatives, including 2-Acetylthiophene O-methyloxime, involves the condensation of NH2OH and carbonyl compounds . The steric hindrance is smaller in 2-acetylthiophenes unsubstituted at position-3 than in acetylbenzenes, allowing the formation of Z-oximes .Molecular Structure Analysis

The molecular structure of 2-Acetylthiophene O-methyloxime is characterized by a five-membered ring made up of one sulfur as a heteroatom . The compound has a topological polar surface area of 49.8 Ų and a complexity of 136 .Chemical Reactions Analysis

Oximes, including 2-Acetylthiophene O-methyloxime, have diverse reactivity modes that enable their use in various methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetylthiophene O-methyloxime include a molecular weight of 155.22 g/mol, a topological polar surface area of 49.8 Ų, and a complexity of 136 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Solvent Use for Green Extraction

- 2-Methyloxolane (2-MeOx) as a Sustainable Lipophilic Solvent : A study by Vincent Rapinel et al. (2020) highlights 2-Methyloxolane (2-MeOx) as a bio-based solvent for the extraction of natural products and food ingredients, suggesting its potential as an environmentally and economically viable alternative to conventional petroleum-based solvents. This could indicate the relevance of studying similar compounds like 2-Acetylthiophene O-methyloxime for green chemistry applications (Rapinel et al., 2020).

Protective Effects Against Poisoning

- Pro-2PAM in Paraoxon Poisoning : Research on the effects of Pro-2PAM in mice poisoned with paraoxon by B. Bošković et al. (1980) discusses its protective and reactivating effects in organophosphate poisoning, highlighting the potential of related oxime compounds in therapeutic applications (Bošković et al., 1980).

Study of Antidotes for Organophosphate Intoxication

- Radiosynthesis and Imaging Evaluations of [11C]2-PAM : A study by K. Neumann et al. (2018) on [11C]2-Pyridinealdoxime Methiodide ([11C]2-PAM), an antidote for organophosphate exposure, delves into understanding its in vivo mode of action, distribution, and dynamics, which could be relevant for the study of similar compounds in the context of antidote development (Neumann et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-methoxy-1-thiophen-2-ylethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULPIMMDLDKBD-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylthiophene O-methyloxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)